6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one

Fragment-based drug discovery Lipophilicity Lead-likeness

6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one (CAS 1153999-07-5), also catalogued as 6-methyl-1,4-dihydro-[2,2′-bipyrimidin]-4-one, belongs to the 3,4-dihydropyrimidin-4(3H)-one (DHPM) family, a privileged heterocyclic scaffold in medicinal chemistry. It carries a 2,2′-bipyrimidine motif formed by a pyrimidin-2-yl substituent at position 2 and a methyl group at position 6 of the dihydropyrimidinone ring.

Molecular Formula C9H8N4O
Molecular Weight 188.19 g/mol
CAS No. 1153999-07-5
Cat. No. B1436692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one
CAS1153999-07-5
Molecular FormulaC9H8N4O
Molecular Weight188.19 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)C2=NC=CC=N2
InChIInChI=1S/C9H8N4O/c1-6-5-7(14)13-9(12-6)8-10-3-2-4-11-8/h2-5H,1H3,(H,12,13,14)
InChIKeyDYAZURKURZQLDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one (CAS 1153999-07-5): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one (CAS 1153999-07-5), also catalogued as 6-methyl-1,4-dihydro-[2,2′-bipyrimidin]-4-one, belongs to the 3,4-dihydropyrimidin-4(3H)-one (DHPM) family, a privileged heterocyclic scaffold in medicinal chemistry [1]. It carries a 2,2′-bipyrimidine motif formed by a pyrimidin-2-yl substituent at position 2 and a methyl group at position 6 of the dihydropyrimidinone ring. Commercial sourcing data from multiple independent vendors confirm a consistent minimum purity of 95 % (HPLC), a molecular weight of 188.18 g·mol⁻¹, a melting point of 172–174 °C, and a calculated log P of −0.806, placing it in favourable physicochemical space for fragment-based lead discovery [2].

Why 6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one Cannot Be Replaced by a Generic Dihydropyrimidinone or a Mono-Pyrimidine Analog


The 2,2′-bipyrimidine architecture of this compound fuses the dihydropyrimidinone pharmacophore with an additional pyrimidine ring, creating a unique spatial array of hydrogen-bond acceptors (4 N/O centres) and a geometrically constrained metal-chelating pocket that is absent in simple 2-aryl- or 2-pyridyl-DHPMs [1]. Even closely related bicycles that retain the bipyrimidine skeleton, such as the 4-chloro derivative, exhibit a log P shift of +1.67 units, drastically altering solubility and passive permeability [2]. Consequently, substituting a “generic” DHPM building block for this compound during a medicinal chemistry campaign risks introducing an unintended lipophilicity penalty, losing a key metal-coordination handle, or altering the hydrogen-bond network that underpins target engagement.

6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one: Head-to-Head Physicochemical and Structural Differentiation vs. Closest Analogs


Hydrophilicity Advantage: Log P −0.806 vs. 4-Chloro-2,2′-bipyrimidine Analog (Log P 0.861)

The target compound exhibits a calculated log P of −0.806 (JChem), placing it well inside the “lead-like” log P range (log P < 3) and notably more hydrophilic than the structurally closest 4-chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine analog, which records a log P of 0.861 [1][2]. The difference of 1.667 log P units corresponds to a theoretical ∼46-fold higher aqueous solubility for the target compound, assuming ideal behaviour.

Fragment-based drug discovery Lipophilicity Lead-likeness Aqueous solubility

Hydrogen-Bond Acceptor Count: 4 Acceptors vs. 3 Acceptors for the 2-(Pyridin-4-yl) Analog

With four nitrogen/oxygen hydrogen-bond acceptor sites (two pyrimidine N atoms, one carbonyl O, and one additional pyrimidine N from the 2-substituent), the target compound offers a denser H-bond acceptor profile than its 2-(pyridin-4-yl) congener 6-methyl-2-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one (CAS 59341-68-3), which contains only three acceptor atoms [1]. The additional acceptor arises from the second pyrimidine nitrogen that the pyridine ring cannot supply.

Hydrogen-bond potential Target engagement SAR Pharmacophore modelling

Metal-Chelating 2,2′-Bipyrimidine Motif vs. 2-Phenyl-DHPMs That Lack a Chelation-Competent Substituent

The 2,2′-bipyrimidine substructure provides a pre-organised N,N′-bidentate chelation cavity capable of coordinating transition metals such as Fe²⁺, Zn²⁺, or Cu²⁺ [1]. In contrast, the widely available 6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one (CAS 13514-79-9) replaces the pyrimidin-2-yl ring with a phenyl group that lacks the second nitrogen and cannot act as a bidentate ligand [2]. This structural feature makes the target compound uniquely suited for metalloenzyme programmes (e.g., targeting Fe‑ or Zn‑dependent hydrolases, dioxygenases, or kinases) where the 2-phenyl analog would be inert.

Bioinorganic chemistry Metalloenzyme inhibition Fragment-based screening Coordination chemistry

Melting Point and Crystallinity: 172–174 °C vs. 119–121 °C for the 4-Chloro-Pyridinyl Analog

The target compound melts sharply at 172–174 °C, significantly higher than the 119–121 °C observed for 4-chloro-6-methyl-2-(pyridin-4-yl)pyrimidine, a pyridinyl analog with a similar core substitution pattern [1][2]. The higher melting point of the target suggests stronger intermolecular forces in the solid state, potentially arising from the additional pyrimidine nitrogen participating in hydrogen-bond networks, as observed in related 2,2′-bipyrimidin-4(3H)-one crystal structures [3].

Solid-state properties Formulation Crystallography Storage stability

Limited Differential Evidence Disclaimer

A comprehensive search of primary research literature, patents, and authoritative databases conducted for this guide identified no published head-to-head biological assay data directly comparing 6-methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one with close analogs in a defined target-based or phenotypic system. The compound currently functions predominantly as a commercial building block (Enamine EN300-59769) and a fragment scaffold, and as such, its differential value relative to analogs rests on the physicochemical and structural parameters documented above. Users requiring potency- or selectivity-based differentiation should request custom profiling against specific comparators prior to committing to large-scale procurement.

Data availability Procurement risk Building block

Recommended Application Scenarios for 6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one Grounded in Quantitative Evidence


Fragment-Based Screening Libraries Targeting Hydrophilic Binding Pockets

With a log P of −0.806—significantly lower than the 4-chloro-2,2′-bipyrimidine analog (log P 0.861)—this compound is a strong candidate for inclusion in fragment libraries designed to explore polar enzyme active sites (e.g., kinase hinge regions, metalloenzyme active sites) where excessive lipophilicity causes non-specific binding. Its low molecular weight (188 Da) and 4 H-bond acceptor atoms further align with fragment lead-likeness criteria [1].

Metalloenzyme Probe Design Exploiting the 2,2′-Bipyrimidine Chelating Core

The intact 2,2′-bipyrimidine motif enables reversible metal coordination, making this compound a versatile starting point for designing inhibitors of Fe(II)/α-ketoglutarate-dependent dioxygenases, Zn²⁺-dependent deacetylases, or other metalloproteins. The 2-phenyl-DHPM scaffold cannot provide this chelating capability, establishing a functional niche for the target compound in metalloenzyme medicinal chemistry [2].

Synthetic Diversification at the 5-Position for Focused SAR Exploration

The unsubstituted 5-position of the dihydropyrimidinone ring serves as a tractable vector for parallel derivatisation (e.g., halogenation, cross-coupling) without altering the key bipyrimidine pharmacophore. The sharp melting point (172–174 °C) and 95 % commercial purity facilitate purification of resulting libraries by recrystallisation, reducing chromatography burden [1].

Crystallography and Co-crystal Studies Leveraging Strong Intermolecular H-Bond Networks

The high melting point (172–174 °C) and presence of multiple H-bond donor/acceptor sites suggest robust crystal lattice interactions, a property exploited in the structural biology literature for 2,2′-bipyrimidin-4-one congeners [3]. This compound can therefore serve as a crystallisation-promoting fragment for co-crystallography with target proteins where soaking requires a solubilised yet crystallisation-competent ligand.

Quote Request

Request a Quote for 6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.